Phase Transition Temperature Elevation Compared to Unsaturated Phospholipids
Phosphatidylcholines acylated with lactobacillic acid (the fatty acid moiety of the target compound) exhibit a phase transition temperature (Tm) approximately 16°C higher than those acylated with the corresponding cis-unsaturated fatty acids, cis-vaccenic acid or oleic acid [1]. This demonstrates that the cyclopropane ring confers significantly greater acyl chain order and reduced membrane fluidity compared to a cis-double bond.
| Evidence Dimension | Gel-to-liquid crystalline phase transition temperature (Tm) of synthetic phosphatidylcholines |
|---|---|
| Target Compound Data | Tm for lactobacilloyl-PC (representative of target acyl chain) |
| Comparator Or Baseline | Tm for cis-vaccenoyl-PC or oleoyl-PC |
| Quantified Difference | Tm increased by ~16°C for the cyclopropane-containing lipid |
| Conditions | Differential scanning calorimetry on artificial liposomes composed of synthetic phosphatidylcholines |
Why This Matters
This biophysical distinction is critical for studies of bacterial membrane adaptation, antibiotic resistance, and the design of lipid-based drug delivery systems where precise control over membrane phase behavior is required.
- [1] Silvius, J. R., & McElhaney, R. N. (1979). Phase transition behaviour of artificial liposomes composed of phosphatidylcholines acylated with cyclopropane fatty acids. Biochimica et Biophysica Acta (BBA)-Biomembranes, 555(2), 291-302. View Source
